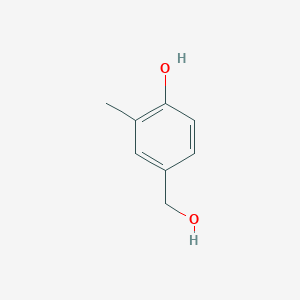

4-(Hydroxymethyl)-2-methylphenol

Overview

Description

The compound “4-(Hydroxymethyl)-2-methylphenol” is a derivative of phenol, which has a hydroxymethyl group (-CH2OH) attached to the 4th carbon and a methyl group (-CH3) attached to the 2nd carbon of the phenol ring .

Synthesis Analysis

The synthesis of this compound can involve various methods. For instance, a study describes the synthesis of a biologically important alkylaminophenol compound, which is synthesized by the Petasis reaction . Another study mentions the synthesis of a compound through a stepwise Diels–Alder reaction and subsequent reductive cleavage to form the benzene ring .Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)-2-methylphenol” can be analyzed using various spectroscopic techniques such as FTIR, NMR, and UV-Vis spectrometry .Chemical Reactions Analysis

The chemical reactions involving “4-(Hydroxymethyl)-2-methylphenol” can be complex and varied. For instance, a study discusses the pyrolysis of a resin containing a similar hydroxymethylphenol group . Another study mentions the reaction of a compound with H2O under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Hydroxymethyl)-2-methylphenol” would depend on its structure and functional groups. For instance, the presence of the hydroxymethyl group can influence its solubility and reactivity .Scientific Research Applications

Polymer Chemistry

This compound is used in polymer chemistry, particularly in the synthesis of polymers with specific functionalities. For example, it can be incorporated into polymers to create materials with improved thermal stability and corrosion resistance .

Catalysis

4-(Hydroxymethyl)-2-methylphenol: can be involved in catalytic processes, particularly in the synthesis of value-added chemicals from biomass or biomass-derived platform chemicals. It can act as a precursor or an intermediate in various catalytic systems .

Materials Science

In materials science, this compound contributes to the development of environmentally friendly materials with increased thermal stability and corrosion resistance. It’s used as a modifier for coatings, enhancing their protective qualities .

Analytical Chemistry

In analytical chemistry, 4-(Hydroxymethyl)-2-methylphenol may be used as a standard or reference compound in various analytical techniques to ensure the accuracy and reliability of the analytical results .

Environmental Science

The compound’s role in environmental science is significant, particularly in the study of thermo-oxidative degradation processes. It’s used as a case study to understand the kinetic complexity of degradation in polymers, which is crucial for environmental assessments .

Chemometrics

Lastly, in the field of chemometrics, which combines chemistry and mathematics, 4-(Hydroxymethyl)-2-methylphenol can be part of complex data sets that require statistical analysis to interpret chemical data accurately .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for “4-(Hydroxymethyl)-2-methylphenol” could involve its use in various applications. For instance, a study discusses the potential of hydroxymethyl compounds in the design of biologically active compounds . Another study mentions the potential use of a similar compound in the treatment of neglected diseases .

properties

IUPAC Name |

4-(hydroxymethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKGHUJMBLYPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558031 | |

| Record name | 4-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-2-methylphenol | |

CAS RN |

18299-15-5 | |

| Record name | 4-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

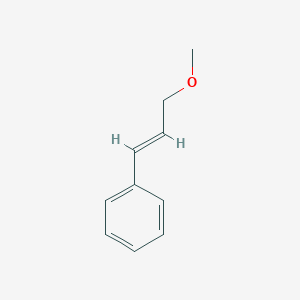

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)